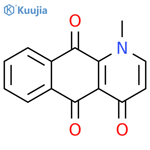

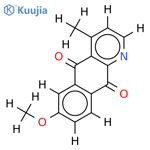

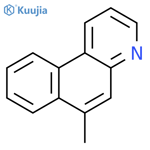

ベンゾキノリン

ベンゾキノリンは、複素環式化合物の一種であり、ベンゼン環とキノリン環が縮合した構造を有する。化学式C₁₃H₉Nで表され、分子量179.22 g/molの淡黄色結晶性固体である。融点は約68-70℃、沸点は約340℃を示す。有機合成中間体としての用途が多く、特に医薬品や機能性材料の合成において重要な役割を果たす。電子供与性および受容性を併せ持つため、光電子材料や蛍光色素の前駆体としても利用される。反応性が高く、ハロゲン化、ニトロ化、スルホン化などの求電子置換反応や、パラジウム触媒を用いるカップリング反応に適している。高い熱安定性と化学的安定性を有し、極性溶媒に可溶であることが特徴である。

関連文献

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

推奨される供給者

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品